

Spectroscopic and Analytical Profile of 4-(Diethylamino)but-2-enal: A Technical Overview

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Compound of Interest

Compound Name: 4-(Diethylamino)but-2-enal

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This technical guide provides a detailed overview of the spectroscopic properties of **4-(Diethylamino)but-2-enal**. Due to the limited availability of public experimental data for this specific compound, this document presents a combination of predicted spectroscopic data based on established principles and general experimental protocols. This information is intended to serve as a valuable resource for the identification, characterization, and quality control of **4-(Diethylamino)but-2-enal** in a research and development setting.

Chemical Structure and Properties

- IUPAC Name: **4-(diethylamino)but-2-enal**
- Molecular Formula: $C_8H_{15}NO$ [\[1\]](#)
- Molecular Weight: 141.21 g/mol [\[1\]](#)
- CAS Number: 560128-76-9 [\[1\]](#)

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **4-(Diethylamino)but-2-enal**. These predictions are derived from the analysis of its functional groups (tertiary amine, α,β -unsaturated aldehyde) and comparison with data from structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

Table 1: Predicted ^1H NMR Data (Solvent: CDCl_3 , 400 MHz)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~9.5	d	1H	-CHO
~6.8	dt	1H	-CH=CH-CHO
~6.1	dd	1H	-CH ₂ -CH=CH-
~3.2	d	2H	-N-CH ₂ -CH=
~2.5	q	4H	-N(CH ₂ CH ₃) ₂
~1.0	t	6H	-N(CH ₂ CH ₃) ₂

Table 2: Predicted ^{13}C NMR Data (Solvent: CDCl_3 , 100 MHz)

Chemical Shift (δ) ppm	Assignment
~193	-CHO
~155	-CH=CH-CHO
~130	-CH ₂ -CH=CH-
~55	-N-CH ₂ -CH=
~48	-N(CH ₂ CH ₃) ₂
~12	-N(CH ₂ CH ₃) ₂

Infrared (IR) Spectroscopy (Predicted)

Table 3: Predicted Major IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~2970-2800	Strong	C-H stretch (Alkyl)
~2720, ~2820	Medium	C-H stretch (Aldehyde)
~1680	Strong	C=O stretch (α,β -unsaturated)
~1630	Medium	C=C stretch (Alkene)
~1465, ~1380	Medium	C-H bend (Alkyl)
~1180	Medium	C-N stretch (Amine)

Mass Spectrometry (MS) (Predicted)

Table 4: Predicted Mass Spectral Fragmentation

m/z	Proposed Fragment Ion
141	[M] ⁺ (Molecular Ion)
140	[M-H] ⁺
112	[M-CHO] ⁺
86	[M - C ₃ H ₃ O] ⁺ (cleavage of the butenal chain)
72	[N(CH ₂ CH ₃) ₂] ⁺

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data described above. Instrument parameters should be optimized for the specific sample and instrument used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **4-(Diethylamino)but-2-enal** in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

- Data Acquisition:
 - Acquire ^1H NMR spectra on a 400 MHz spectrometer. Key parameters include a 30° pulse width, a relaxation delay of 1 second, and acquisition of 16-32 scans.
 - Acquire ^{13}C NMR spectra on the same instrument at 100 MHz using a proton-decoupled pulse sequence. A 45° pulse width, a relaxation delay of 2 seconds, and acquisition of 1024-2048 scans are typically required.
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm).

Infrared (IR) Spectroscopy

- Sample Preparation: For Attenuated Total Reflectance (ATR) IR, place a small drop of the neat liquid sample directly onto the ATR crystal. For transmission IR, a thin film of the sample can be prepared between two salt plates (e.g., NaCl or KBr).
- Data Acquisition:
 - Record a background spectrum of the clean, empty ATR crystal or salt plates.
 - Record the sample spectrum over the range of $4000\text{--}400\text{ cm}^{-1}$. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm^{-1}).

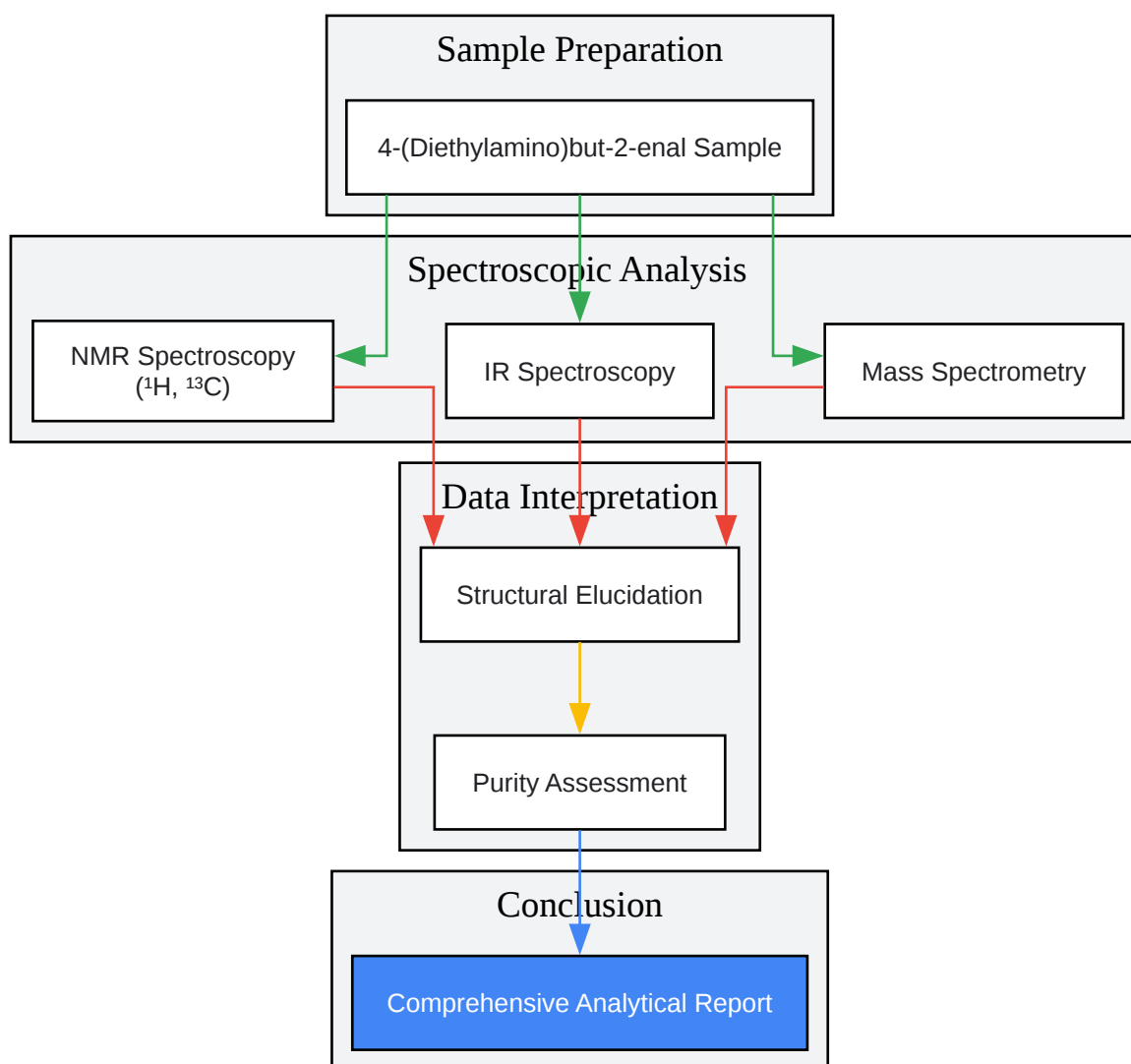
Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or through a gas chromatography (GC) or liquid chromatography (LC) system.
- Ionization: Utilize Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS or direct infusion.

- Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range appropriate for the compound's molecular weight (e.g., m/z 40-200).
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure of the molecule.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a compound like **4-(Diethylamino)but-2-enal**.



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Caption: Workflow for the spectroscopic analysis of **4-(Diethylamino)but-2-enal**.

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References

- 1. 4-(Diethylamino)but-2-enal | C₈H₁₅NO | CID 71441444 - PubChem [pubchem.ncbi.nlm.nih.gov]
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